1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride
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Overview
Description
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by methylation using methyl iodide . Another approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by cyclization and methylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: N-oxides of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazopyridines with various functional groups.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: Similar structure with a phenyl group at the 6-position.
1-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the amine group at the 6-position.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an amino group at the 2-position and a phenyl group at the 6-position.
Uniqueness
1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 6-position and the methyl group at the 1-position enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-4-10-5-3-9-7(8)2-6(5)11;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
YMYURDLUVPRRBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)N.Cl |
Origin of Product |
United States |
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